molecular formula C5H9ClO B12396882 (+/-)-2-Methylbutyryl-d9 Chloride

(+/-)-2-Methylbutyryl-d9 Chloride

Cat. No.: B12396882
M. Wt: 129.63 g/mol
InChI Key: XRPVXVRWIDOORM-CBZKUFJVSA-N
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Description

(+/-)-2-Methylbutyryl-d9 Chloride is a deuterated compound, meaning it contains deuterium, a stable isotope of hydrogen. This compound is often used in scientific research due to its unique properties, which include increased stability and altered reaction kinetics compared to its non-deuterated counterpart. The presence of deuterium can significantly affect the physical and chemical behavior of the compound, making it valuable in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+/-)-2-Methylbutyryl-d9 Chloride typically involves the deuteration of 2-methylbutyryl chloride. One common method is the exchange of hydrogen atoms with deuterium using deuterated reagents. For example, the reaction of 2-methylbutyryl chloride with deuterated hydrochloric acid (DCl) can produce the deuterated compound. The reaction conditions often include a controlled temperature and pressure environment to ensure the efficient incorporation of deuterium.

Industrial Production Methods

Industrial production of this compound may involve large-scale deuteration processes. These processes often utilize deuterium gas (D2) or deuterated solvents to achieve high levels of deuterium incorporation. The production methods are designed to be cost-effective and scalable, ensuring a consistent supply of the compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(+/-)-2-Methylbutyryl-d9 Chloride can undergo various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chloride ion is replaced by another nucleophile.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form the corresponding carboxylic acid and deuterium chloride.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or amines. The reaction typically occurs under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Hydrolysis: The reaction with water can be catalyzed by acids or bases to increase the reaction rate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can produce different oxidation states of the compound.

Scientific Research Applications

(+/-)-2-Methylbutyryl-d9 Chloride has a wide range of applications in scientific research:

    Chemistry: It is used as a tracer in reaction mechanisms to study the effects of deuterium substitution on reaction kinetics and pathways.

    Biology: The compound can be used in metabolic studies to trace the incorporation and transformation of deuterated molecules in biological systems.

    Medicine: Deuterated compounds like this compound are investigated for their potential therapeutic benefits, including improved drug stability and reduced metabolic degradation.

    Industry: The compound is used in the development of new materials and chemical processes, benefiting from its unique properties.

Mechanism of Action

The mechanism of action of (+/-)-2-Methylbutyryl-d9 Chloride involves its interaction with various molecular targets. The presence of deuterium can alter the compound’s binding affinity and reaction kinetics. For example, in enzymatic reactions, the deuterium substitution can lead to a kinetic isotope effect, where the reaction rate is affected by the presence of the heavier isotope. This can provide insights into the reaction mechanism and the role of hydrogen atoms in the process.

Comparison with Similar Compounds

Similar Compounds

    2-Methylbutyryl Chloride: The non-deuterated counterpart of (+/-)-2-Methylbutyryl-d9 Chloride.

    2-Methylbutyric Acid: The carboxylic acid form of the compound.

    Deuterated Analogues: Other deuterated compounds with similar structures.

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct physical and chemical properties. The increased stability and altered reaction kinetics make it valuable for specific applications where these properties are advantageous. Compared to its non-deuterated counterpart, the deuterated compound can provide more detailed insights into reaction mechanisms and metabolic pathways.

Properties

Molecular Formula

C5H9ClO

Molecular Weight

129.63 g/mol

IUPAC Name

2,3,3,4,4,4-hexadeuterio-2-(trideuteriomethyl)butanoyl chloride

InChI

InChI=1S/C5H9ClO/c1-3-4(2)5(6)7/h4H,3H2,1-2H3/i1D3,2D3,3D2,4D

InChI Key

XRPVXVRWIDOORM-CBZKUFJVSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])([2H])C([2H])(C(=O)Cl)C([2H])([2H])[2H]

Canonical SMILES

CCC(C)C(=O)Cl

Origin of Product

United States

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